molecular formula C17H20Cl2N2O11 B15200997 (2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B15200997
M. Wt: 499.2 g/mol
InChI Key: UARPTSDFEIFMJP-MHAOEYFFSA-N
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Description

The compound “(2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid” is a complex organic molecule characterized by multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the dichloroacetamido group, and the attachment of the nitrophenyl group. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

    Formation of the Tetrahydropyran Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Dichloroacetamido Group: This can be achieved through the reaction of an amine with dichloroacetyl chloride in the presence of a base.

    Attachment of the Nitrophenyl Group: This step might involve a nucleophilic substitution reaction where a hydroxyl group is replaced by a nitrophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The dichloroacetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The presence of the dichloroacetamido and nitrophenyl groups suggests it might have antimicrobial or anticancer properties.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-methylphenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
  • (2S,3S,4S,5R)-6-((2R,3R)-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-chlorophenyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Uniqueness

The unique combination of functional groups and chiral centers in this compound distinguishes it from similar molecules. Its specific arrangement of atoms may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C17H20Cl2N2O11

Molecular Weight

499.2 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17?/m1/s1

InChI Key

UARPTSDFEIFMJP-MHAOEYFFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](COC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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